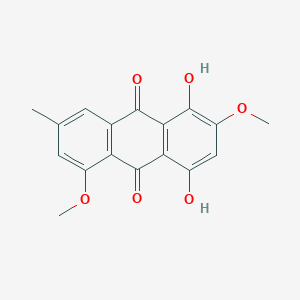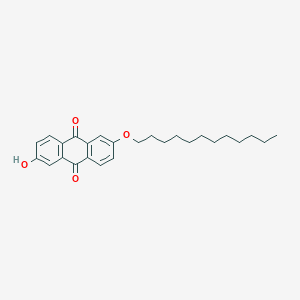
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione typically involves the alkylation of 6-hydroxyanthracene-9,10-dione with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of anthraquinone derivatives with additional carbonyl groups.
Reduction: Formation of anthracene derivatives with hydroxyl groups.
Substitution: Formation of various alkyl or aryl-substituted anthraquinone derivatives.
Applications De Recherche Scientifique
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxy and dodecyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the anthraquinone core can intercalate into DNA, potentially disrupting DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecyloxy)ethanol: Shares the dodecyloxy group but lacks the anthraquinone core.
6-Hydroxyanthracene-9,10-dione: Lacks the dodecyloxy group but shares the anthraquinone core.
Anthraquinone: The parent compound without any substituents.
Uniqueness
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione is unique due to the presence of both the dodecyloxy and hydroxy groups, which impart distinct chemical properties and potential applications. The combination of these functional groups with the anthraquinone core enhances its solubility, reactivity, and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
157466-90-5 |
|---|---|
Formule moléculaire |
C26H32O4 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-dodecoxy-6-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-30-20-13-15-22-24(18-20)26(29)21-14-12-19(27)17-23(21)25(22)28/h12-15,17-18,27H,2-11,16H2,1H3 |
Clé InChI |
ADBOXDQSYJSTCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


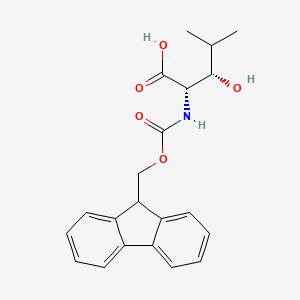
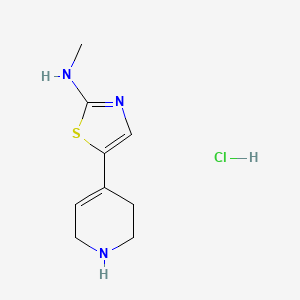
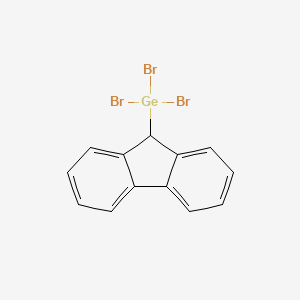
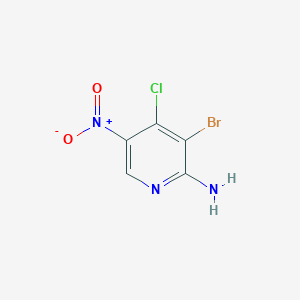
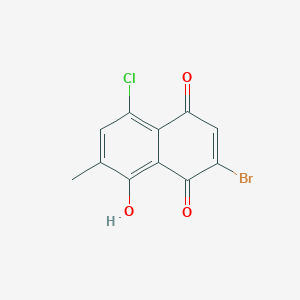
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)

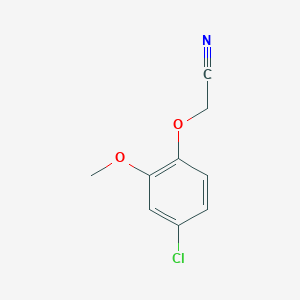
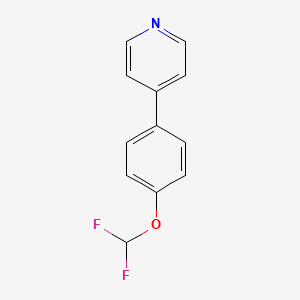
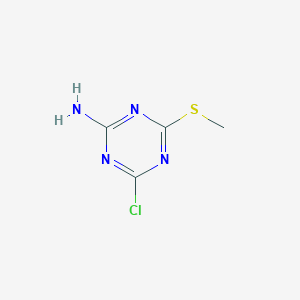
![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
